molecular formula C16H20N4O2S B3056731 1-(4-Antipyryl)-3-(morpholino)-2-thiourea CAS No. 73791-36-3

1-(4-Antipyryl)-3-(morpholino)-2-thiourea

Cat. No.: B3056731
CAS No.: 73791-36-3
M. Wt: 332.4 g/mol
InChI Key: QCTFIPXPNUSWCO-UHFFFAOYSA-N
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Description

1-(4-Antipyryl)-3-(morpholino)-2-thiourea ( 73791-36-3) is a synthetic organic compound featuring a complex heterocyclic structure that integrates antipyrine (a pyrazolone derivative) and morpholine motifs linked by a thiourea bridge . This molecular architecture, with a molecular formula of C16H20N4O2S and a molecular weight of 332.42 g/mol, makes it a valuable scaffold in medicinal chemistry and drug discovery . The compound's rigid pyrazolone core contributes to structural stability, while the morpholine moiety can enhance solubility and influence pharmacokinetic properties . The presence of both carbonyl and thiocarbonyl groups provides versatile reactivity, allowing this compound to serve as a key intermediate for further chemical derivatization and ligand design. Researchers can exploit this functionality to develop novel compounds for screening against various biological targets. Thiourea derivatives, as a class, have demonstrated significant potential in pharmaceutical research, with recent studies highlighting their investigation as anti-leishmanial agents, indicating a broader relevance in infectious disease research . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-14(17-16(23)19-8-10-22-11-9-19)15(21)20(18(12)2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFIPXPNUSWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30994766
Record name N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73791-36-3
Record name Antipyrine, 4-(morpholinothiocarbonylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Antipyryl)-3-(morpholino)-2-thiourea typically involves the reaction of 4-antipyryl hydrazine with morpholine and thiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Antipyryl hydrazine+Morpholine+Thiocyanate1-(4-Antipyryl)-3-(morpholino)-2-thiourea\text{4-Antipyryl hydrazine} + \text{Morpholine} + \text{Thiocyanate} \rightarrow \text{1-(4-Antipyryl)-3-(morpholino)-2-thiourea} 4-Antipyryl hydrazine+Morpholine+Thiocyanate→1-(4-Antipyryl)-3-(morpholino)-2-thiourea

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C. The product is then purified using recrystallization techniques.

Industrial Production Methods: Industrial production of 1-(4-Antipyryl)-3-(morpholino)-2-thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is obtained through filtration, drying, and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Antipyryl)-3-(morpholino)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The antipyryl and morpholino groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Antipyryl)-3-(morpholino)-2-thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.

    Material Science: It is used in the synthesis of metal complexes for catalytic applications.

    Biological Studies: The compound’s interactions with enzymes and proteins are explored for potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-Antipyryl)-3-(morpholino)-2-thiourea involves its interaction with biological targets such as enzymes and receptors. The antipyryl group can inhibit enzyme activity by binding to the active site, while the morpholino group enhances the compound’s solubility and bioavailability. The thiourea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with several thiourea derivatives (Table 1):

Compound Name Key Substituents Structural Features
1-(3-Chlorophenyl)-2-thiourea 3-Chlorophenyl Simple aryl-thiourea; no morpholino group
1-(1-Naphthyl)-2-thiourea (ANTU) 1-Naphthyl Rodenticide; high toxicity
1-(3-Methylphenyl)-2-thiourea 3-Methylphenyl Lower polarity due to methyl group
1-(2,3-Dichlorophenyl)-3-(4-morpholino)phenyl-thiobarbituric acid Morpholino, dichlorophenyl Dual functionalization; enhanced bioactivity

Key Observations :

  • The morpholino group introduces polarity and conformational flexibility, which may enhance solubility compared to halogenated analogs (e.g., 1-(3-chlorophenyl)-2-thiourea) .

Physicochemical Properties

Available data for analogs (Table 2):

Compound Name Melting Point (°C) Solubility Key Reference
1-(3-Chlorophenyl)-2-thiourea 137–138 Low in water
1-(3-Methylphenyl)-2-thiourea 120–122 Moderate in DMSO
1-(1-Naphthyl)-2-thiourea (ANTU) 198–200 Insoluble in water

Inference for Target Compound :

  • The morpholino group likely reduces melting point compared to ANTU (198–200°C) by disrupting crystal packing .
  • Enhanced solubility in polar solvents (e.g., DMSO, ethanol) is expected due to the morpholino group’s hydrogen-bonding capacity .
Enzyme Inhibition
  • Morpholino-containing analogs: 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol inhibits glucosyltransferase (Ki = 0.7 µM), suggesting morpholino’s role in enhancing target specificity .
  • Thiourea derivatives : 1-(2-Pyridyl)-2-thiourea exhibits corrosion inhibition (92% efficiency at 1 mM), attributed to sulfur’s electron-donating properties .
Toxicity Profile
  • ANTU : Highly toxic (LD50 = 6–8 mg/kg in rats) due to naphthyl group-induced metabolic disruption .
  • Target compound : The 4-antipyryl group may reduce acute toxicity compared to ANTU, as antipyrine derivatives are generally less toxic .

Research Findings and Data Gaps

Key Studies on Analogous Compounds

  • Antipyrine derivatives: Schiff base derivatives of isatin (containing morpholino) demonstrate antiepileptic activity (IC50 = 12 µM), highlighting the therapeutic relevance of such structural motifs .

Unresolved Questions

  • Pharmacokinetics: No data exist for the target compound’s absorption or metabolism.
  • Synthetic routes: Limited evidence on optimized synthesis; methods for similar compounds (e.g., thiourea coupling with antipyrine) remain speculative.

Biological Activity

1-(4-Antipyryl)-3-(morpholino)-2-thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of thioureas known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of 1-(4-Antipyryl)-3-(morpholino)-2-thiourea typically involves the reaction of 4-aminophenol with morpholine and isothiocyanates. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .

Anticancer Activity

1-(4-Antipyryl)-3-(morpholino)-2-thiourea has demonstrated significant anticancer activity in various studies. For instance, in vitro studies showed that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, leading to reduced cell viability .

Table 1: Anticancer Activity of 1-(4-Antipyryl)-3-(morpholino)-2-thiourea

Cell LineIC50 (µM)Mechanism
MCF-7225Apoptosis, S phase arrest
SK-Hep-1ModerateInhibition of cell growth
MDA-MB-231ModerateInduction of apoptosis

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. It has been reported to inhibit DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication. The IC50 values against Staphylococcus aureus and Streptococcus pyogenes were found to be in the nanomolar range, highlighting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus0.25
Streptococcus pyogenes0.5-1

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-(4-Antipyryl)-3-(morpholino)-2-thiourea has shown anti-inflammatory effects. Studies indicated a reduction in pro-inflammatory cytokines in cell cultures treated with this compound, suggesting its potential use in inflammatory diseases .

Case Studies

A study conducted on mice models demonstrated that treatment with 1-(4-Antipyryl)-3-(morpholino)-2-thiourea resulted in significant tumor regression compared to controls. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutics when used in combination therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(4-Antipyryl)-3-(morpholino)-2-thiourea, and how can reaction purity be validated?

  • Methodology : Thiourea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-antipyrine carboxaldehyde with morpholine-thiourea precursors under reflux in anhydrous solvents (e.g., DMF or THF) can yield the target compound. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular weight .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles with high precision . Complement with FT-IR (to confirm thiourea C=S stretching at ~1250 cm⁻¹) and ¹H/¹³C NMR (to verify antipyryl aromatic protons and morpholino methylene groups) .

Q. What in vitro models are suitable for preliminary assessment of biological activity?

  • Methodology : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC determination) . For cytotoxicity, employ the MTT assay (e.g., against HepG2 cells) to evaluate IC₅₀ values . Prioritize dose-response curves to establish therapeutic indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, pH). Conduct meta-analyses comparing datasets and validate using orthogonal assays (e.g., radiorespiration for antimycobacterial activity). Cross-reference with structurally similar agents like Thiambutosine, a diphenylthiourea with documented SAR in leprosy treatment .

Q. What strategies improve the compound’s stability in solution for long-term pharmacological assays?

  • Methodology : Thiourea derivatives are prone to hydrolysis under acidic/basic conditions. Stabilize by storing in inert solvents (e.g., DMSO at -20°C) and adding antioxidants (e.g., 0.1% BHT). Monitor degradation via LC-MS over 72-hour periods under simulated assay conditions .

Q. How can structure-activity relationship (SAR) studies optimize the morpholino group’s role in enhancing target binding?

  • Methodology : Synthesize analogs with modified morpholino substituents (e.g., replacing morpholino with piperazine) and compare binding affinities via surface plasmon resonance (SPR). Molecular docking (e.g., AutoDock Vina) against putative targets (e.g., M. tuberculosis enoyl-ACP reductase) identifies critical hydrogen-bonding interactions .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they mitigated?

  • Methodology : Thiourea derivatives often form polymorphs. Optimize crystallization via vapor diffusion using mixed solvents (e.g., chloroform/methanol). If twinning occurs, employ SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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